1-Amino-2-methyl-4-methoxy-naphthalene
Description
1-Amino-2-methyl-4-methoxy-naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring an amino (-NH₂) group at the 1-position, a methyl (-CH₃) group at the 2-position, and a methoxy (-OCH₃) group at the 4-position of the naphthalene ring. This compound belongs to a class of substituted naphthalenes known for diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative properties, as observed in structurally related molecules .
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-methoxy-2-methylnaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO/c1-8-7-11(14-2)9-5-3-4-6-10(9)12(8)13/h3-7H,13H2,1-2H3 |
InChI Key |
MZOMTDKDXRKTBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OC)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent type and position significantly alter molecular weight, polarity, and reactivity. Below is a comparative analysis with key analogs:
Key Observations :
- Solubility: The amino and methoxy groups in the target compound likely improve water solubility compared to nonpolar analogs like 1-methoxynaphthalene .
- Reactivity: The electron-donating -NH₂ and -OCH₃ groups may increase susceptibility to electrophilic substitution at the 5- and 8-positions of the naphthalene ring, similar to other amino-oxygenated derivatives .
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